S-甲基-L-半胱氨酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

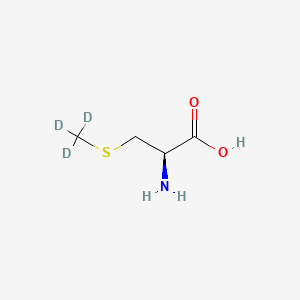

S-Methyl-L-cysteine-d3 is a labelled form of S-Methyl-L-cysteine . S-Methyl-L-cysteine is a bioactive substance derived from garlic . It may alleviate diabetic-related vascular diseases by protecting oxidized and glycated LDL or plasma from further oxidative and glycative deterioration .

Synthesis Analysis

S-Methyl-L-cysteine is not genetically coded, but it arises by post-translational methylation of cysteine . One pathway involves methyl transfer from alkylated DNA by zinc-cysteinate-containing repair enzymes . Another synthesis method involves the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine, followed by sulphur oxygenation .

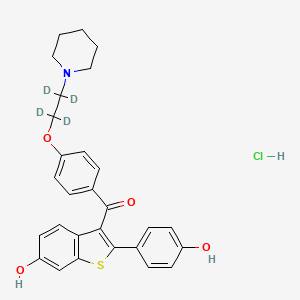

Molecular Structure Analysis

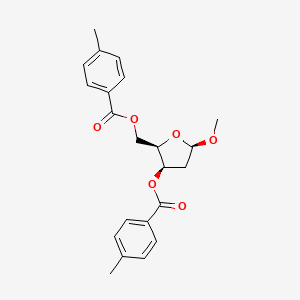

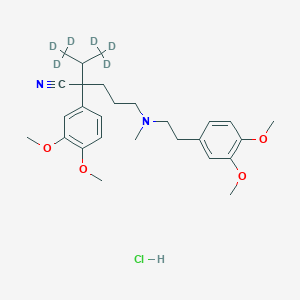

The molecular formula of S-Methyl-L-cysteine-d3 is C4H6D3NO2S . The molecular weight is 138.2 . The structure of S-Methyl-L-cysteine-d3 involves a combination of intra-residue N–H···O=C backbone interaction (C5) and an inter-residue N–H···S interaction implicating the side-chain sulfur atom (C6γ) .

Physical And Chemical Properties Analysis

S-Methyl-L-cysteine-d3 is a solid substance . It is soluble in methanol and water . The molecular weight is 138.2 .

科学研究应用

DNA 甲基化和基因调控: S-甲基-L-半胱氨酸-d3 在 DNA 甲基化中发挥作用,这是基因调控和发育的关键过程。Ooi 等人(2007年)的研究探讨了 DNMT3L(一个调节因子)与组蛋白 H3 之间的相互作用,发现组蛋白甲基化的修饰可以影响 DNA 甲基化模式 (Ooi et al., 2007)。

癌症成像和 PET 示踪剂: 在癌症诊断中,S-甲基-L-半胱氨酸-d3 衍生物已被研究作为正电子发射断层扫描(PET)示踪剂。例如,Huang 等人(2014年)合成并评估了 S-11C-甲基-d-半胱氨酸用于肿瘤成像,展示了其在区分肿瘤和炎症中的潜力 (Huang et al., 2014)。

组蛋白修饰和酶特异性: Zhang 等人(2003年)研究了组蛋白赖氨酸甲基转移酶产物特异性的结构基础,强调了半胱氨酸在这些酶过程中的重要性 (Zhang et al., 2003)。

药理学中的甲基化指标: Farmer 等人(1986年)研究了血红蛋白中 S-甲基半胱氨酸的形成作为药物体内甲基化的指标,建议其在监测药物代谢和毒性方面的实用性 (Farmer et al., 1986)。

腐蚀抑制: Amin 等人(2010年)探讨了 S-甲基半胱氨酸作为腐蚀抑制剂的应用,展示了其在材料科学中的潜在应用 (Amin et al., 2010)。

砷甲基化和解毒: Marapakala 等人(2012年)研究了 As(III) S-腺苷甲硫氨酸甲基转移酶,强调了半胱氨酸残基在砷甲基化中的作用,这是解毒的重要过程 (Marapakala et al., 2012)。

营养意义: Yin 等人(2016年)讨论了 L-半胱氨酸在营养中的作用及其对健康的影响,指出半胱氨酸相关化合物在饮食研究中的广泛相关性 (Yin et al., 2016)。

氧化应激和胰岛素抵抗: Thomas 等人(2015年)研究了 S-甲基半胱氨酸对氧化应激和胰岛素抵抗的影响,为其潜在的治疗应用提供了见解 (Thomas et al., 2015)。

作用机制

S-Methyl-L-cysteine-d3 may alleviate diabetic-related vascular diseases via protecting oxidized and glycated LDL or plasma from further oxidative and glycative deterioration . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDJDIHTAOVLG-SRQSVDBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1331907-56-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331907-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)